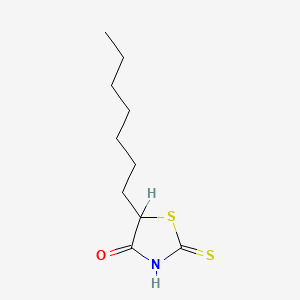
4-Thiazolidinone, 5-heptyl-2-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolidinone, 5-heptyl-2-thioxo-, also known as 4-Thiazolidinone, 5-heptyl-2-thioxo-, is a useful research compound. Its molecular formula is C10H17NOS2 and its molecular weight is 231.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Thiazolidinone, 5-heptyl-2-thioxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 246142. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Thiazolidinone, 5-heptyl-2-thioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Thiazolidinone, 5-heptyl-2-thioxo- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
4-Thiazolidinones exhibit a wide range of biological activities, making them valuable in drug development. Key pharmacological properties include:
- Antimicrobial Activity : Thiazolidinone derivatives have shown effectiveness against various bacterial and fungal strains. Studies indicate that modifications at the 5-position enhance their antimicrobial potency .
- Anticancer Activity : Recent research demonstrates that hybrids of 4-thiazolidinones possess significant anticancer properties. For instance, certain synthesized hybrids have been tested against multiple cancer cell lines, showing efficacy comparable to established chemotherapeutic agents like doxorubicin . The mechanisms include inducing apoptosis and cell cycle arrest, particularly in breast cancer cells (MCF7) with IC50 values as low as 0.31 µM .
- Anti-inflammatory Effects : The anti-inflammatory potential of thiazolidinones has been explored in various studies, indicating a role in reducing inflammation through inhibition of pro-inflammatory cytokines .
Synthesis and Structural Variations
The synthesis of 4-thiazolidinone derivatives often involves multi-step chemical reactions. Common methods include:
- Condensation Reactions : The initial step typically involves the condensation of thiosemicarbazides with carbonyl compounds to form thiazolidinones.
- Modification Techniques : Subsequent modifications can introduce various substituents at different positions on the thiazolidinone ring to enhance biological activity.
- Hybridization Approaches : Recent strategies involve creating hybrid molecules by combining thiazolidinones with other pharmacophores (e.g., steroidal structures), which has been shown to improve anticancer activity .
Case Studies
Several case studies highlight the applications of 4-thiazolidinone derivatives:
- Study on Anticancer Activity : A study synthesized several hybrids of 4-thiazolidinones and tested them on seven cancer cell lines. Compounds demonstrated strong activity against breast cancer cells, with mechanisms involving DNA damage and apoptosis induction .
- Investigation of Anti-inflammatory Properties : Research focused on the anti-inflammatory effects of thiazolidinone derivatives showed that these compounds could significantly reduce inflammatory markers in vitro, suggesting potential for treating inflammatory diseases .
Eigenschaften
CAS-Nummer |
60369-82-6 |
|---|---|
Molekularformel |
C10H17NOS2 |
Molekulargewicht |
231.4 g/mol |
IUPAC-Name |
5-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H17NOS2/c1-2-3-4-5-6-7-8-9(12)11-10(13)14-8/h8H,2-7H2,1H3,(H,11,12,13) |
InChI-Schlüssel |
SDVLNEFBUJRBBD-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1C(=O)NC(=S)S1 |
Kanonische SMILES |
CCCCCCCC1C(=O)NC(=S)S1 |
Key on ui other cas no. |
60369-82-6 |
Synonyme |
5-n-heptyl-2-thioxo-4-thiazolidinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















